((5-Cyclopropylpentyl)oxy)benzene
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Overview
Description
((5-Cyclopropylpentyl)oxy)benzene: is an organic compound with the molecular formula C14H20O It is characterized by a benzene ring substituted with a 5-cyclopropylpentyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Cyclopropylpentyl)oxy)benzene typically involves the reaction of benzene with 5-cyclopropylpentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the benzene ring to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((5-Cyclopropylpentyl)oxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced alkanes or alcohols
Substitution: Brominated or nitrated benzene derivatives
Scientific Research Applications
Chemistry: ((5-Cyclopropylpentyl)oxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: In biological research, this compound may be used as a model molecule to study the effects of cyclopropyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ((5-Cyclopropylpentyl)oxy)benzene involves its interaction with molecular targets through its ether linkage and cyclopropyl group. These interactions can affect the compound’s binding affinity and specificity towards various enzymes and receptors, influencing its biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a cyclopropyl group.
Phenoxybenzene: Contains an ether linkage but lacks the cyclopropyl group.
Benzylcyclopropane: Contains a cyclopropyl group but lacks the ether linkage.
Uniqueness: ((5-Cyclopropylpentyl)oxy)benzene is unique due to the presence of both a cyclopropyl group and an ether linkage, which can impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-cyclopropylpentoxybenzene |
InChI |
InChI=1S/C14H20O/c1-4-8-14(9-5-1)15-12-6-2-3-7-13-10-11-13/h1,4-5,8-9,13H,2-3,6-7,10-12H2 |
InChI Key |
UJHXKCPNMOVISF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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